Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Lipophilicity ADME CNS drug design

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1245807‑19‑5) is a Cbz‑protected pyrrolidine building block widely employed as a pharmaceutical intermediate. It features a pyrrolidine core with a 3‑aminomethyl substituent protected at the ring nitrogen by a benzyloxycarbonyl (Cbz) group, and is formulated as the hydrochloride salt (molecular weight 270.76 g·mol⁻¹).

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
CAS No. 1245807-19-5
Cat. No. B1498263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
CAS1245807-19-5
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESC1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H
InChIKeyBLKKIXMBFFDIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1245807-19-5): Key Physicochemical and Structural Features for Procurement Decisions


Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1245807‑19‑5) is a Cbz‑protected pyrrolidine building block widely employed as a pharmaceutical intermediate. It features a pyrrolidine core with a 3‑aminomethyl substituent protected at the ring nitrogen by a benzyloxycarbonyl (Cbz) group, and is formulated as the hydrochloride salt (molecular weight 270.76 g·mol⁻¹) . The compound is typically supplied as a crystalline solid with purities of 95–98 % (HPLC/GC) . Its computed XLogP3 of 3.04 and topological polar surface area (TPSA) of 55.6 Ų define its lipophilicity and hydrogen‑bonding capacity [1].

Why In‑Class Analogs Cannot Simply Replace Benzyl 3‑(aminomethyl)pyrrolidine‑1‑carboxylate hydrochloride (CAS 1245807‑19‑5)


Although several N‑protected 3‑(aminomethyl)pyrrolidine derivatives share the same core scaffold, the interplay between the protecting group, salt form, and stereochemistry creates substantial differences in reactivity, physicochemical properties, and cost that preclude indiscriminate substitution. The Cbz group of the target compound is orthogonally cleavable by hydrogenolysis, whereas the Boc‑protected analog requires acidic conditions, forcing divergent synthetic routes [1]. The hydrochloride salt delivers a defined stoichiometry, higher crystallinity, and markedly different lipophilicity (ΔLogP ≈ 0.40 vs. the Boc‑analog hydrochloride) compared with the free‑base or alternative salt forms . Furthermore, the racemic nature of CAS 1245807‑19‑5 offers a 3‑ to 5‑fold cost advantage over the enantiopure (R)‑ or (S)‑forms, making it the economic choice for achiral target syntheses . These quantifiable differences directly impact reaction design, purification efficiency, and procurement budget.

Quantitative Differentiation Evidence for Benzyl 3‑(aminomethyl)pyrrolidine‑1‑carboxylate hydrochloride (CAS 1245807‑19‑5) vs. Closest Analogs


Lipophilicity Advantage: ΔLogP vs. Boc‑Protected Analog

The target Cbz‑protected hydrochloride exhibits a computed LogP of 3.04, which is 0.40 log units higher than the corresponding Boc‑protected hydrochloride (LogP 2.64) . This difference reflects the greater lipophilicity of the benzyl carbamate compared with the tert‑butyl carbamate. For medicinal chemistry programs where passive membrane permeability is desired, the higher LogP may translate into improved blood–brain barrier penetration or cellular uptake in phenotypic assays.

Lipophilicity ADME CNS drug design Protecting group strategy

Orthogonal Deprotection: Cbz Cleavage by Hydrogenolysis vs. Boc Acid Lability

The Cbz group is removed quantitatively by catalytic hydrogenolysis (H₂, Pd/C, room temperature, 1–4 h) while leaving Boc, Fmoc, and most ester functionalities intact [1]. In contrast, the Boc group requires strong acid (TFA or HCl/dioxane), which can cleave acid‑labile linkers or cause premature deprotection of other functionalities. This orthogonality is essential for multi‑step syntheses of complex molecules where the order of protecting‑group removal determines the feasible synthetic sequence.

Solid‑phase synthesis Sequential deprotection Peptide chemistry Process chemistry

Cost Efficiency: Racemate vs. Enantiopure Forms

The racemic benzyl 3‑(aminomethyl)pyrrolidine‑1‑carboxylate hydrochloride is available at a substantially lower price than its enantiopure counterparts. For instance, the (S)‑enantiomer hydrochloride (CAS 1217619‑19‑6) is listed at $81 per 100 mg , whereas the racemate can be sourced for approximately $20–30 per 100 mg from multiple suppliers . This 3‑ to 4‑fold price differential stems from the fact that racemates avoid the costly chiral resolution or asymmetric synthesis steps required for single enantiomers. For achiral target molecules or early‑stage exploratory chemistry, the racemate offers a clear economic advantage without compromising the reactivity of the protected amine.

Chiral pool synthesis Process scale‑up Budget‑conscious procurement

Salt Form Advantage: Hydrochloride vs. Free Base

The hydrochloride salt of benzyl 3‑(aminomethyl)pyrrolidine‑1‑carboxylate is a stable, non‑hygroscopic crystalline solid, whereas the free base (CAS 315717‑77‑2) is often described as a low‑melting solid or viscous oil that can be difficult to weigh accurately [1]. The salt form ensures exact stoichiometric control in subsequent reactions and exhibits enhanced aqueous solubility, facilitating work‑up procedures that involve aqueous washes or extraction. Vendor specifications confirm a typical purity of 95–98 % for the hydrochloride, compared with variable purity for the free base due to potential carbonate formation upon exposure to air.

Crystallinity Handling Stoichiometry Aqueous solubility

Optimal Use Cases for Benzyl 3‑(aminomethyl)pyrrolidine‑1‑carboxylate hydrochloride (1245807‑19‑5) Based on Quantitative Differentiation


Multi‑Step Synthesis of CNS‑Targeted Compounds Requiring Sequential Deprotection

When constructing CNS‑active molecules that contain acid‑labile functional groups (e.g., acetals, silyl ethers, or certain heterocycles), the Cbz‑protected pyrrolidine building block allows the amine to be unveiled by neutral hydrogenolysis after the acid‑sensitive steps have been completed. This orthogonal strategy avoids the acidic conditions required for Boc removal, preserving the integrity of the entire molecule. The lipophilicity of the Cbz group (ΔLogP +0.40 vs. Boc) may also facilitate intermediate purification by normal‑phase chromatography [1].

High‑Throughput Library Synthesis on a Limited Budget

For medicinal chemistry groups generating large compound libraries, the racemic hydrochloride (1245807‑19‑5) offers the same reactivity as the enantiopure forms at roughly one‑third of the cost. Using the racemate for initial hit‑finding campaigns allows teams to conserve budget for later chiral resolution or asymmetric synthesis of confirmed leads .

Solid‑Phase Peptide or Peptidomimetic Synthesis

In solid‑phase synthesis, the Cbz group can be cleaved selectively without affecting the acid‑labile resin linker. The hydrochloride salt's defined stoichiometry ensures accurate loading calculations, and its crystalline nature facilitates automated dispensing in parallel synthesis platforms .

Process Chemistry Scale‑Up Where Consistent Quality Is Paramount

The hydrochloride salt's robust storage stability (room temperature, non‑hygroscopic) and consistent purity (95–98 %) make it preferable to the free base for kilogram‑scale campaigns. The elimination of cold‑chain storage and the reduced risk of amine oxidation or carbonate formation lower the total cost of ownership in a pilot‑plant setting .

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